molecular formula C19H19ClN2O3 B11130564 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B11130564
M. Wt: 358.8 g/mol
InChI Key: WOPMRPSWLGULGZ-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 6-chloroindole moiety linked to a 3,4-dimethoxybenzamide group via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-24-17-6-4-14(11-18(17)25-2)19(23)21-8-10-22-9-7-13-3-5-15(20)12-16(13)22/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23)

InChI Key

WOPMRPSWLGULGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

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